2,2,3-Trichloropropanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7789-90-4 |
|---|---|
Molecular Formula |
C3H3Cl3O |
Molecular Weight |
161.41 g/mol |
IUPAC Name |
2,2,3-trichloropropanal |
InChI |
InChI=1S/C3H3Cl3O/c4-1-3(5,6)2-7/h2H,1H2 |
InChI Key |
VMVQOWJGWBIGEU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,3 Trichloropropanal and Its Derivatives
Precursor-Based Chlorination Strategies for Aldehyde Synthesis
The synthesis of 2,2,3-trichloropropanal often involves the direct chlorination of propanal or its derivatives. These methods are foundational and rely on the controlled addition of chlorine to a propyl-based precursor.
A historical and straightforward method for producing 2,2,3-trichloroalkanal-1 compounds involves the direct chlorination of the corresponding aldehyde. scispace.com For instance, this compound can be synthesized by treating propanal with a chlorinating agent. scispace.com A patented process describes a simple and economical method for making 2,2,3-trichloro- or tribromo-alkanal-1 compounds, ranging from the propanal to the heptanal (B48729) derivative. scispace.com
The chlorination of propanol (B110389) can also serve as a route to related compounds. For example, 3,3,3-trichloro-1-propanol can be synthesized by chlorinating propanol with chlorine gas under light or heat. smolecule.com This alcohol is a known derivative of this compound.
A specific method for synthesizing 2-chloropropanal (B1595544) involves using propanal as the raw material, chlorine gas as the chlorine source, and a quaternary ammonium (B1175870) salt as a catalyst in a dichloromethane (B109758) solvent. google.com This method is noted for its moderate reaction conditions and high product purity. google.com
Table 1: Comparison of Chlorination Methods for Propanal and its Derivatives
| Method | Precursor | Chlorinating Agent | Catalyst/Conditions | Product | Key Features | Reference |
| Direct Aldehyde Chlorination | Propanal | Chlorine | Not specified | This compound | Economical and simple | scispace.com |
| Propanol Chlorination | Propanol | Chlorine Gas | Light or Heat | 3,3,3-Trichloro-1-propanol | Synthesis of a derivative | smolecule.com |
| Catalytic Chlorination | Propanal | Chlorine Gas | Quaternary Ammonium Salt | 2-Chloropropanal | Moderate conditions, high purity | google.com |
Targeted functionalization aims to introduce chlorine atoms at specific positions on the propanal molecule. A direct organocatalytic enantioselective α-chlorination of aldehydes has been developed using L-proline amide and (2R,5R)-diphenylpyrrolidine as catalysts and N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org This method provides α-chloro aldehydes in high yield and enantioselectivity. organic-chemistry.org
Another approach involves the use of trichloromethanesulfonyl chloride for the α-chlorination of aldehydes, which can also be performed as a catalytic asymmetric version under mild conditions. organic-chemistry.org This method simplifies the workup and purification process. organic-chemistry.org Enamine catalysis offers another strategy for the enantioselective chlorination of aldehydes to produce α-chloro aldehydes, which are important chiral synthons. organic-chemistry.org
Functional Group Transformations Leading to this compound
The synthesis of this compound can also be achieved through the transformation of other functional groups. The reactivity of this compound, with its multiple electronegative groups, allows it to participate in nucleophilic additions and acylation reactions, which are key processes in organic synthesis. solubilityofthings.com
One documented transformation involves the reaction of 2-chloroallyl alcohol with a hypohalogenous acid salt or a halogen to form a halohydroxyacetone derivative. google.com This derivative can then be asymmetrically hydrogenated to produce an optically active 3-halo-1,2-propanediol derivative. google.com While not a direct synthesis of this compound, this demonstrates the conversion of related structures.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on developing chemical processes that are environmentally friendly. researchgate.netdergipark.org.tr These approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netsphinxsai.com In the context of synthesizing halogenated compounds, this often involves the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions. wordpress.com
Microwave-assisted organic synthesis is one such green chemistry tool that can lead to faster, cleaner, and more efficient reactions. sphinxsai.com While specific applications to this compound are not detailed in the provided results, the principles are broadly applicable to organic synthesis. The use of titanocene(III) complexes, which can be prepared in situ and used in catalytic cycles, represents another green approach due to waste minimization and energy efficiency. wordpress.com
The biodegradation of related chlorinated compounds, such as 1,2,3-trichloropropane (B165214) (TCP), using immobilized enzyme pathways is a green approach to remediation and can also inform synthetic strategies. researchgate.net For instance, a synthetic pathway using haloalkane dehalogenase, haloalcohol dehalogenase, and epoxide hydrolase has been developed to convert TCP to glycerol. researchgate.net
Stereoselective and Asymmetric Synthesis of Related Halogenated Aldehydes and Amides
The stereoselective synthesis of halogenated compounds is crucial for producing chiral molecules with specific biological activities. nih.gov Asymmetric α-halogenation of isoxazolidin-5-ones, catalyzed by ammonium salts, has been used to synthesize a variety of enantiomerically enriched α-halogenated α-aryl-β2,2-amino acid derivatives. acs.orgresearchgate.netjku.at Maruoka's spirocyclic binaphthyl-based ammonium salts have proven particularly effective in achieving high levels of enantioselectivity. acs.orgresearchgate.net
Catalytic asymmetric chlorocyclization of unsaturated amides has been achieved using (DHQD)2PHAL as a catalyst, providing chiral heterocycles that can be converted to chiral amino alcohols. msu.edu This method is operationally simple and does not require strictly anhydrous or inert conditions. msu.edu
Direct catalytic asymmetric Mannich-type reactions of α-halo 7-azaindoline amides with N-carbamoyl imines have been explored, tolerating various α-halo substituents (F, Cl, Br, I) to produce Mannich adducts in a highly stereoselective manner without dehalogenation. acs.org
Table 2: Stereoselective Synthesis Methods for Halogenated Compounds
| Method | Substrate | Catalyst/Reagent | Product | Key Features | Reference(s) |
| Asymmetric α-Halogenation | Isoxazolidin-5-ones | Maruoka's ammonium salts | α-Halogenated α-aryl-β2,2-amino acid derivatives | High enantioselectivity | acs.orgresearchgate.netjku.at |
| Asymmetric Chlorocyclization | Unsaturated amides | (DHQD)2PHAL | Chiral heterocycles | Operationally simple, high stereoselectivity | msu.edu |
| Asymmetric Mannich-Type Reaction | α-Halo 7-azaindoline amides | Not specified | Mannich adducts | Tolerates various α-halo substituents, highly stereoselective | acs.org |
| Organocatalytic α-Chlorination | Aldehydes | L-proline amide, (2R,5R)-diphenylpyrrolidine | α-Chloro aldehydes | High yield and enantioselectivity | organic-chemistry.org |
Industrial Scale Synthesis Considerations and Process Optimization
The industrial production of chlorinated compounds like epichlorohydrin, which is related to this compound, has traditionally involved processes that use significant amounts of chlorine and produce substantial chlorinated by-products, such as 1,2,3-trichloropropane. google.comgoogle.com Process optimization is crucial to improve efficiency, reduce waste, and enhance safety.
For the synthesis of dichloropropanol (B8674427) from glycerol, a key intermediate for epichlorohydrin, using a superatmospheric partial pressure of hydrogen chloride can lead to high yields without the substantial formation of overchlorinated byproducts. google.com Mathematical modeling and optimization of process parameters such as reactant concentrations, pH, and temperature are essential for maximizing the degradation rates of related compounds like trichlorophenol in bioreactors, a principle that also applies to optimizing synthesis processes. nih.gov
The development of continuous processes, as opposed to batch processes, can also offer advantages in terms of consistency, safety, and efficiency. For example, a continuous process for producing and rectifying chloral (B1216628) has been patented. scispace.com Flow microreactor technology has been used for the synthesis of α-chloroaldehydes, which allows for the use of highly reactive intermediates like chloroiodomethyllithium carbenoid in a controlled and chemoselective manner. uniba.it
Mechanistic Studies and Chemical Reactivity of 2,2,3 Trichloropropanal
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in 2,2,3-trichloropropanal is a primary site of chemical reactivity, readily undergoing nucleophilic addition reactions. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. solubilityofthings.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which results in the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Reaction with Various Nucleophiles for Derivative Formation
This compound reacts with a range of nucleophiles to yield a variety of stable derivatives. The high degree of halogenation significantly influences the position of the equilibrium for these addition reactions.
Reaction with Water: Similar to its well-known analog, chloral (B1216628) (trichloroacetaldehyde), this compound is expected to react readily with water in a reversible reaction to form a stable gem-diol, known as a hydrate. openstax.orglibretexts.orglibretexts.org The electron-withdrawing chlorine atoms stabilize the hydrate, making it a major species in aqueous solution.
Reaction with Alcohols: In the presence of an acid catalyst, alcohols act as nucleophiles, adding to the carbonyl group to form hemiacetals. libretexts.orgpressbooks.pub The reaction can proceed further with a second equivalent of alcohol to yield a more stable acetal, with the elimination of a water molecule. pressbooks.pub These reactions are reversible. libretexts.orgpressbooks.pub
Reaction with Amines: Primary amines react with this compound in an acid-catalyzed process to form imines (also known as Schiff bases). unizin.org The reaction proceeds through a carbinolamine intermediate which subsequently eliminates water. unizin.org
The following table summarizes the products formed from the reaction of this compound with common nucleophiles.
| Nucleophile | Initial Product | Final Product (if applicable) | Product Class |
|---|---|---|---|
| Water (H₂O) | 2,2,3-Trichloropropane-1,1-diol | - | Hydrate (gem-diol) |
| Alcohol (R'OH) | 1-Alkoxy-2,2,3-trichloropropan-1-ol | 1,1-Dialkoxy-2,2,3-trichloropropane | Hemiacetal / Acetal |
| Primary Amine (R'NH₂) | 1-(Alkylamino)-2,2,3-trichloropropan-1-ol | N-Alkyl-1-(2,2,3-trichloropropylidene)amine | Carbinolamine / Imine |
Elucidation of Mechanistic Pathways and Intermediate Structures
The mechanism of nucleophilic addition to this compound can be catalyzed by either acid or base.
Base-Catalyzed Mechanism: In basic conditions, a strong, negatively charged nucleophile (e.g., OH⁻, RO⁻) directly attacks the electrophilic carbonyl carbon. This single step forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a weak acid, such as water, yields the final neutral addition product. openstax.orglibretexts.orglibretexts.org
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). libretexts.orgvaia.com This step makes the carbonyl carbon significantly more electrophilic. A weak, neutral nucleophile (e.g., H₂O, R'OH) then attacks the activated carbonyl carbon. openstax.org The final step involves deprotonation of the resulting oxonium ion by a base (like water) to give the neutral product and regenerate the acid catalyst. openstax.orgvaia.com
In both pathways, the key intermediate possesses a tetrahedral geometry at the former carbonyl carbon, which transitions from sp² to sp³ hybridization during the reaction. masterorganicchemistry.com
Alpha-Halogen Effects on Aldehyde Reactivity
The presence of two chlorine atoms on the alpha-carbon (the carbon adjacent to the carbonyl group) profoundly impacts the reactivity of this compound. These electronegative halogens exert a strong electron-withdrawing inductive effect. nih.gov This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it significantly more electrophilic than the carbonyl carbon in non-halogenated aldehydes like propanal. masterorganicchemistry.com
This enhanced electrophilicity has two major consequences:
Increased Rate of Nucleophilic Addition: The aldehyde is more susceptible to attack by nucleophiles, leading to faster reaction rates. masterorganicchemistry.com
Stabilization of Addition Products: The electron-withdrawing groups stabilize the resulting addition product, such as the hydrate. In the case of chloral, the equilibrium for hydration strongly favors the product, chloral hydrate, and a similar effect is expected for this compound. libretexts.org
Halogen Substitution Reactions and Directed Derivatization
The three chlorine atoms on the propyl chain can potentially undergo nucleophilic substitution reactions. savemyexams.com These reactions would likely proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile and displacement of a chloride ion. dalalinstitute.com The reactivity of the chlorine atoms would depend on their position:
α-Chlorines: The two chlorine atoms on the carbon alpha to the carbonyl group are sterically hindered. Their substitution is also influenced by the adjacent carbonyl functionality.
β-Chlorine: The single chlorine atom on the beta-carbon is less hindered and its substitution may be more facile, though it may compete with elimination reactions.
Nucleophiles such as hydroxides (to form alcohols), cyanides (to form nitriles), and ammonia (B1221849) (to form amines) could potentially displace the chlorine atoms under the right conditions. savemyexams.com However, such reactions can be complex, and elimination of HCl to form unsaturated compounds is a significant competing pathway, especially in the presence of a strong base.
Electrophilic Reactions Involving the Chlorinated Propyl Chain
The chlorinated propyl chain of this compound is electron-deficient due to the inductive effects of the three chlorine atoms and the carbonyl group. Alkanes and chloroalkanes are generally not susceptible to attack by electrophiles because they lack regions of high electron density. wou.edu Therefore, direct electrophilic attack on the C-C or C-H bonds of the propyl chain is not a characteristic reaction for this molecule.
The primary site for electrophilic interaction on the molecule is one of the lone pairs of electrons on the carbonyl oxygen. As described in the acid-catalyzed nucleophilic addition mechanism (Section 3.1.2), the carbonyl oxygen can be protonated by an acid (an electrophile). libretexts.org This initial electrophilic attack on the oxygen serves to activate the molecule for subsequent reactions, rather than being a reaction of the alkyl chain itself.
Rearrangement Reactions and Their Mechanistic Implications
Alpha-halo carbonyl compounds are known to undergo rearrangement reactions in the presence of a base, most notably the Favorskii rearrangement. wikipedia.orgchemistry-reaction.com This reaction typically involves the conversion of an α-halo ketone into a carboxylic acid derivative with a rearranged carbon skeleton. purechemistry.org
The generally accepted mechanism for the Favorskii rearrangement involves the following steps:
Formation of an enolate by abstraction of a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).
Intramolecular nucleophilic attack by the enolate to displace the halide, forming a cyclopropanone (B1606653) intermediate. chemistry-reaction.com
Attack of a nucleophilic base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.
Opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid, ester, or amide product. wikipedia.org
While this compound is an aldehyde and lacks an α'-hydrogen, a related pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement can occur in systems without enolizable α'-protons. wikipedia.orgchemistnotes.com This mechanism involves the initial nucleophilic addition of a base to the carbonyl carbon, followed by a 1,2-migration with displacement of the halide. The mechanistic implication for this compound is that, under strong basic conditions, it could potentially rearrange to form a derivative of 2,3-dichloropropanoic acid.
2,2,3 Trichloropropanal As a Key Synthetic Intermediate
Building Block in the Synthesis of Complex Organochlorine Compounds
Theoretically, the structure of 2,2,3-trichloropropanal lends itself to the synthesis of more complex organochlorine compounds. The aldehyde functional group can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These reactions would allow for the extension of the carbon skeleton, while the chlorine atoms on the propyl chain would be carried into the larger molecular structure. The resulting polychlorinated products could serve as scaffolds for further chemical modification. However, specific examples of this compound being used as a primary building block for complex organochlorine compounds are not widely documented in prominent chemical literature.
Precursor for Advanced Pharmaceutical Intermediates
In pharmaceutical development, small, functionalized molecules often serve as starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). Chlorinated compounds can be valuable intermediates due to the ability of chlorine atoms to influence a molecule's electronic properties, lipophilicity, and metabolic stability. The aldehyde group in this compound is a key site for transformations that could lead to the core structures of various therapeutic agents. While the potential for its use exists, the application of this compound as a direct precursor for advanced pharmaceutical intermediates is not extensively reported in scientific and patent literature.
Role in Agrochemical Development
The field of agrochemicals heavily relies on synthetic organic chemistry to develop new and effective pesticides, herbicides, and fungicides. Organochlorine compounds have historically played a significant role in this industry. For instance, related molecules such as 1,2,3-trichloropropane (B165214) have been utilized as intermediates in pesticide manufacturing. The reactivity of this compound could theoretically be harnessed to create novel agrochemical candidates. The aldehyde could be converted into various functional groups, and the chlorinated backbone could be incorporated into the final active molecule. Despite this potential, there is limited specific information available that details the direct role of this compound in the development of commercial agrochemicals.
Synthesis of Heterocyclic Compounds Incorporating Chlorinated Moieties
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal and materials chemistry. The incorporation of chlorine atoms into these rings can significantly alter their biological activity and physical properties. Aldehydes are common starting materials in the synthesis of heterocycles. For example, they can react with amines, hydrazines, or other difunctional nucleophiles to form a variety of ring systems through cyclization reactions. A general approach could involve the reaction of this compound with a suitable partner to construct a chlorinated heterocyclic ring. While this is a plausible synthetic strategy, specific and well-documented examples of using this compound for the synthesis of chlorinated heterocycles are not prevalent in the reviewed literature.
Derivatization to Form Functionalized Carboxylic Acids and Alcohols
The aldehyde group of this compound is readily amenable to standard functional group transformations, specifically oxidation to a carboxylic acid and reduction to an alcohol. These derivatizations yield new functionalized molecules with their own synthetic utility.
Oxidation to 2,2,3-Trichloropropanoic Acid
Aldehydes can be efficiently oxidized to carboxylic acids using a variety of common oxidizing agents. This transformation converts the -CHO group into a -COOH group, a key functional group in many organic molecules.
Reaction Scheme: C(Cl)H₂-C(Cl)₂-CHO + [O] → C(Cl)H₂-C(Cl)₂-COOH
Potential Oxidizing Agents:
Potassium permanganate (B83412) (KMnO₄)
Jones reagent (CrO₃ in sulfuric acid)
Potassium dichromate (K₂Cr₂O₇)
Tollens' reagent ([Ag(NH₃)₂]⁺)
The resulting 2,2,3-trichloropropanoic acid could then be used in further reactions, such as esterification or conversion to an acyl chloride.
Reduction to 2,2,3-Trichloropropan-1-ol
The reduction of the aldehyde group yields a primary alcohol. This is a fundamental transformation in organic synthesis, providing access to a different class of compounds.
Reaction Scheme: C(Cl)H₂-C(Cl)₂-CHO + [H] → C(Cl)H₂-C(Cl)₂-CH₂OH
Potential Reducing Agents:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Catalytic hydrogenation (H₂/catalyst, e.g., Pd, Pt, Ni)
The product, 2,2,3-trichloropropan-1-ol, provides a hydroxyl group that can undergo further reactions like etherification, esterification, or substitution.
Interactive Table: Derivatization Reactions
| Starting Material | Reaction Type | Product |
| This compound | Oxidation | 2,2,3-Trichloropropanoic Acid |
| This compound | Reduction | 2,2,3-Trichloropropan-1-ol |
Environmental Fate and Degradation Pathways of 2,2,3 Trichloropropanal
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the transformation of 2,2,3-trichloropropanal. The primary mechanisms are photodegradation and hydrolysis, which are significantly influenced by environmental conditions.
Photodegradation Kinetics and Products in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a crucial process for the removal of pollutants from aquatic and atmospheric environments. The kinetics of this process for this compound are influenced by factors such as the presence of photosensitizers and the light source. mdpi.com
In aquatic systems, the photodegradation of organic compounds can be accelerated by the presence of dissolved organic matter (DOM), which acts as a photosensitizer. mdpi.comnih.govunito.it For instance, studies on other organic pollutants have shown a significant decrease in half-life in the presence of DOM. mdpi.com The process often involves the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are highly effective in degrading organic molecules. nih.govnih.gov The photodegradation of this compound is expected to yield various smaller, oxygenated byproducts, although specific products are not extensively documented in the available literature.
In the atmosphere, photodegradation is also a key removal mechanism for volatile organic compounds. The process is typically initiated by reaction with hydroxyl radicals, which are formed photochemically in the troposphere. The degradation of chlorinated aldehydes in the atmosphere is expected to proceed through a series of oxidation and fragmentation reactions.
Table 1: Factors Influencing Photodegradation of Organic Compounds
| Factor | Influence on Photodegradation |
| Light Source and Intensity | Determines the energy available for photochemical reactions. |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, accelerating degradation. mdpi.comnih.govunito.it |
| Reactive Oxygen Species (ROS) | Highly reactive species like •OH drive the degradation process. nih.govnih.gov |
| pH | Can influence the chemical form of the compound and the efficiency of ROS. nih.gov |
| Temperature | Affects reaction rates. nih.gov |
Hydrolysis Pathways and pH Influence
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of this compound is significantly influenced by pH. The aldehyde group can undergo hydration to form a gem-diol, and this equilibrium can be pH-dependent.
While specific hydrolysis data for this compound is limited, the hydrolysis of similar chlorinated compounds often proceeds through nucleophilic substitution or elimination reactions. The presence of electron-withdrawing chlorine atoms can affect the reactivity of the aldehyde group and adjacent carbon atoms. The pH of the surrounding medium can catalyze these reactions, with rates often being higher under either acidic or basic conditions. For example, studies on other organic compounds have demonstrated pH-dependent degradation. dur.ac.ukplos.org
Table 2: Influence of pH on Chemical Degradation
| pH Condition | Potential Effect on this compound |
| Acidic (low pH) | Can catalyze hydrolysis reactions. dur.ac.uk |
| Neutral (pH 7) | Hydrolysis may still occur, but potentially at a slower rate. |
| Basic (high pH) | Can catalyze hydrolysis and elimination reactions. researchgate.net |
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of this compound by living organisms, primarily microorganisms. This is a key process in the natural attenuation of this compound in soil and water.
Microbial Transformation Processes in Environmental Compartments
Microorganisms in soil and aquatic environments possess a diverse range of metabolic capabilities that can lead to the transformation of xenobiotic compounds like this compound. icm.edu.pl The process of biodegradation can occur under both aerobic and anaerobic conditions. icm.edu.pl
Under aerobic conditions, microorganisms may utilize oxygenases to initiate the breakdown of the molecule. gavinpublishers.com In anaerobic environments, reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen, can be a significant degradation pathway. icm.edu.pl The efficiency of microbial degradation is dependent on various environmental factors including pH, temperature, moisture, and the availability of other nutrients. ijcmas.com The presence of a microbial community adapted to chlorinated compounds can enhance the rate of degradation. nih.gov
Identification of Microbial Degradation Products and Metabolites
The microbial degradation of chlorinated compounds can proceed through various pathways, leading to a range of intermediate and final products. For chlorinated alkanes and alkenes, common metabolic pathways involve initial oxidation or reduction steps. nih.gov
For instance, the degradation of the related compound 1,2,3-trichloropropane (B165214) (TCP) involves enzymatic hydrolysis to 2,3-dichloro-1-propanol. nih.gov While specific metabolites for this compound are not detailed in the provided search results, it is plausible that its degradation would involve initial transformation of the aldehyde group, potentially through oxidation to a carboxylic acid or reduction to an alcohol, followed by dechlorination steps. The identification of metabolites is crucial for assessing the detoxification process, as some intermediates can be more toxic than the parent compound. researchgate.net
Enzymatic Biotransformation Studies and Engineered Pathways
The study of specific enzymes and the construction of engineered metabolic pathways offer promising avenues for the bioremediation of chlorinated pollutants. nih.gov Biotransformation utilizes the catalytic power of enzymes to convert toxic compounds into less harmful substances. wikilectures.eumdpi.com
Key enzymes in the degradation of chlorinated hydrocarbons include dehalogenases, which catalyze the removal of halogen atoms, and oxygenases, which introduce oxygen atoms to facilitate ring cleavage or further degradation. academicjournals.org For example, haloalkane dehalogenases have been engineered to improve the degradation of compounds like 1,2,3-trichloropropane. researchgate.net An engineered pathway for TCP degradation has been constructed using a haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase, which together convert TCP to glycerol. researchgate.net This approach of creating synthetic pathways by combining enzymes from different organisms holds significant potential for the efficient and complete degradation of recalcitrant compounds like this compound. researchgate.net
Table 3: Enzymes Involved in Biotransformation of Chlorinated Compounds
| Enzyme Class | Function | Example Application |
| Dehalogenases | Catalyze the cleavage of carbon-halogen bonds. academicjournals.org | Degradation of 1,2,3-trichloropropane. nih.govresearchgate.net |
| Oxygenases | Incorporate oxygen into organic substrates. gavinpublishers.com | Initial step in the aerobic degradation of many aromatic and aliphatic compounds. pjoes.com |
| Hydrolases | Catalyze the hydrolysis of chemical bonds. | Can be involved in the breakdown of intermediate metabolites. almacgroup.com |
| Transferases | Transfer functional groups from one molecule to another. | Glutathione S-transferases can initiate the detoxification of some chlorinated compounds. nih.gov |
Environmental Persistence and Transport Mechanisms in Various Matrices
The environmental persistence and transport of a chemical are governed by its physical and chemical properties, such as solubility, volatility, and its susceptibility to various degradation processes. solubilityofthings.com For this compound, these properties suggest a complex behavior across different environmental compartments like water, soil, and air.
Physicochemical Properties and Their Influence on Transport
The structure of this compound, featuring a polar aldehyde group and nonpolar trichloroalkyl portions, results in moderate solubility in water. solubilityofthings.com The aldehyde group can form hydrogen bonds with water, while the chlorinated part of the molecule makes it more soluble in organic solvents. solubilityofthings.com This dual character influences its movement in the environment.
| Property | Value | Implication for Environmental Transport | Source |
| Molecular Formula | C3H3Cl3O | - | nist.gov |
| Molecular Weight | 161.41 g/mol | Influences diffusion and volatility. | nih.gov |
| Water Solubility (logS) | -1.42 (Calculated) | Moderate solubility suggests potential for transport in aquatic systems. | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.598 (Calculated) | Indicates a moderate potential to adsorb to organic matter in soil and sediment, but also mobility. | chemeo.com |
| Vapor Pressure | Not available | - | |
| Henry's Law Constant | Not available | - |
This table is interactive. Click on the headers to sort the data.
Transport in Aquatic Systems
In water, the moderate solubility of this compound suggests it can be transported with water flow. solubilityofthings.com Its calculated octanol-water partition coefficient (logP) of 1.598 indicates a moderate tendency to partition from water into organic matter. chemeo.com This means it could adsorb to suspended solids and sediments, but a significant fraction is likely to remain dissolved in the water column, facilitating its transport over distances. epa.gov The process of hydrolysis, where the chemical reacts with water, is a primary transformation pathway for many organic chemicals in aquatic environments and can significantly influence their stability. mdpi.com
Transport in Soil
The fate of this compound in soil is influenced by several competing processes. Its moderate water solubility allows it to be transported with soil water (leaching), potentially contaminating groundwater. epa.gov However, its logP value also suggests it will adsorb to soil organic matter. chemeo.com The extent of leaching versus adsorption will depend on the soil's organic carbon content; in soils with low organic content, transport may be more significant. epa.gov The grain size of the soil and the chemistry of the soil solution, such as the type and concentration of cations, can also affect transport, with smaller grain sizes and certain ions potentially increasing retention. frontiersin.orgwur.nl Soil erosion can also serve as a primary transport pathway for chemicals adsorbed to soil particles. ljmu.ac.uk
Atmospheric Transport
Volatile and semi-volatile organic compounds can enter the atmosphere through volatilization from contaminated soil or water. Once in the atmosphere, they can be transported over long distances. Chlorinated compounds are known to react with photochemically generated hydroxyl radicals (•OH). epa.gov This reaction is a key degradation pathway in the atmosphere. For the related compound 1,2,3-trichloropropane, the estimated atmospheric half-life for this reaction ranges from 15 to 46 days. epa.gov While specific data for this compound is unavailable, a similar reaction pathway is expected.
Degradation and Persistence
The persistence of this compound in the environment is determined by its resistance to abiotic and biotic degradation processes.
Hydrolysis: As an aldehyde, it can undergo hydrolysis, although rates for this specific compound are not documented. mdpi.com
Photodegradation: In surface waters and the atmosphere, chlorinated organic compounds can be degraded by sunlight. humboldt.edu This process, known as photolysis, can be direct or indirect, often facilitated by reactive species like hydroxyl radicals (•OH) produced from dissolved organic matter. humboldt.edu Studies on other chlorinated aldehydes have shown that UV irradiation can lead to their degradation, cleaving the chlorine-carbon bonds. researchgate.net Photocatalytic degradation using semiconductors like TiO2 is another potential degradation pathway for chlorinated compounds. pulsus.commdpi.com
Biodegradation: The ability of microorganisms to break down this compound is not well-documented. However, research on the highly persistent 1,2,3-trichloropropane (TCP) has led to the development of enzymatic pathways for its degradation, converting it to harmless glycerol. researchgate.net Similar bioremediation strategies might be explored for other chlorinated propanals.
Computational Modeling of Environmental Fate and Transformation Product Dynamics
In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the environmental fate and transformation of chemicals like this compound. mdpi.com These models use quantitative structure-activity relationships (QSARs) and other predictive methods based on the chemical's molecular structure.
Predicting Physicochemical Properties and Partitioning
Computational tools can estimate key physicochemical properties that govern environmental transport and partitioning.
| Parameter | Predicted Value | Method/Source |
| Standard Gibbs free energy of formation (ΔfG°) | -158.09 kJ/mol | Joback Calculated Property |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -246.80 kJ/mol | Joback Calculated Property |
| Normal Boiling Point (Tboil) | 425.76 K | Joback Calculated Property |
| Octanol/Water partition coefficient (logPoct/wat) | 1.598 | Crippen Calculated Property |
| Log10 of Water solubility in mol/l (log10WS) | -1.42 | Crippen Calculated Property |
This table is interactive. Click on the headers to sort the data. Source: chemeo.com
These calculated values can be used as inputs for larger environmental fate models (e.g., fugacity models) to predict the distribution of this compound between air, water, soil, and sediment.
Modeling Degradation and Transformation
Modeling can also predict potential degradation pathways and the formation of transformation products.
Hydrolysis Modeling: Machine learning and expert systems have been developed to predict hydrolysis sites within a molecule and the resulting products. mdpi.com For this compound, models could predict the rate of aldehyde hydration and subsequent reactions.
Atmospheric Degradation Modeling: The rate of reaction with atmospheric oxidants like hydroxyl radicals can be estimated using structure-activity relationships. This allows for the calculation of an estimated atmospheric half-life, providing insight into its persistence in air and its potential for long-range transport.
Predicting Transformation Products: By modeling reaction mechanisms such as oxidation, reduction, and hydrolysis, it is possible to predict the structures of potential daughter compounds. For instance, oxidation of the aldehyde group could form 2,2,3-trichloropropanoic acid, while dechlorination reactions would lead to less chlorinated propanals or propanols. Identifying these transformation products is crucial, as they may have their own distinct toxicity and environmental fate profiles.
While specific computational studies on this compound are not found in the reviewed literature, the tools and methodologies are well-established. Applying these models would be a critical first step in assessing its environmental risk in the absence of experimental data.
Advanced Analytical Techniques for Characterization of 2,2,3 Trichloropropanal
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 2,2,3-Trichloropropanal by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. Since experimental spectra for this compound are not publicly available, the following analysis is based on established principles and expected chemical shifts for its specific structural features: Cl-CH₂-CCl₂(CHO).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different proton environments and their neighboring atoms. For this compound, two distinct signals are predicted.
Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the range of 9-10 ppm. As it has no adjacent protons, this signal would be a singlet.
Methylene (B1212753) Protons (-CH₂Cl): The two protons on the carbon adjacent to the dichlorinated carbon are chemically equivalent. Their signal is expected to appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent chlorine atom and the CCl₂ group. This signal would also be a singlet, as the neighboring carbon has no protons.
The integration of these signals would be in a 1:2 ratio, corresponding to the single aldehyde proton and the two methylene protons, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are anticipated.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is predicted to have a chemical shift in the range of 180-200 ppm.
Dichlorinated Carbon (-CCl₂-): The quaternary carbon atom bonded to two chlorine atoms and the carbonyl group is expected to appear significantly downfield, likely in the 80-100 ppm range.
Monochlorinated Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to have a chemical shift in the range of 40-55 ppm.
| Technique | Assigned Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -CHO | 9.0 - 10.0 | Singlet |
| ¹H NMR | -CH₂Cl | 3.5 - 4.5 | Singlet |
| ¹³C NMR | -CHO | 180 - 200 | N/A |
| ¹³C NMR | -CCl₂- | 80 - 100 | N/A |
| ¹³C NMR | -CH₂Cl | 40 - 55 | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1720-1740 cm⁻¹.
Aldehyde C-H Stretch: Two weak, but characteristic, absorption bands are anticipated for the C-H bond of the aldehyde group, typically appearing near 2720 cm⁻¹ and 2820 cm⁻¹.
Alkyl C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the -CH₂Cl group would be observed in the 2850-3000 cm⁻¹ range.
C-Cl Stretch: Strong absorptions due to the C-Cl bond stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium |
| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The monoisotopic mass of this compound (C₃H₃³⁵Cl₃O) is approximately 159.92 Da. uni.lu
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. libretexts.org For a molecule with three chlorine atoms, a characteristic cluster of peaks (M, M+2, M+4, M+6) would be observed for the molecular ion and any chlorine-containing fragments.
Predicted Fragmentation Patterns: Upon electron ionization, the molecular ion ([C₃H₃Cl₃O]⁺˙) would form and subsequently fragment in predictable ways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a hydrogen radical (∙H) or a chloromethyl radical (∙CH₂Cl). The most significant alpha-cleavage would likely be the loss of the CCl₂-CH₂Cl group to form the [CHO]⁺ ion at m/z 29.
Loss of Chlorine: Fragmentation could occur via the loss of a chlorine radical (∙Cl), leading to a fragment ion cluster around m/z 125.
Other Fragmentations: Other potential fragments include [CH₂Cl]⁺ (m/z 49/51) and [CCl₂CHO]⁺ (m/z 110/112/114).
| Predicted m/z | Ion Formula | Comment |
|---|---|---|
| 160, 162, 164, 166 | [C₃H₃Cl₃O]⁺˙ | Molecular Ion (M⁺) cluster |
| 125, 127, 129 | [C₃H₃Cl₂O]⁺ | Loss of a ∙Cl radical |
| 49, 51 | [CH₂Cl]⁺ | Chloromethyl cation |
| 29 | [CHO]⁺ | Formyl cation from alpha-cleavage |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography is essential for separating this compound from reactants, byproducts, or solvents, and for quantifying its purity.
Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like halogenated aldehydes. nih.gov
Gas Chromatography (GC): In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. A non-polar or mid-polarity column (e.g., DB-5ms) would likely be suitable for this compound. The purity of a sample can be determined by the relative area of its peak in the resulting chromatogram. For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be utilized. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical tool. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes from the column. This allows for positive identification of this compound by matching both its retention time and its mass spectrum against a known standard. nih.gov GC-MS is widely used for the analysis of chlorinated organic compounds in various matrices.
High-performance liquid chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.
Reversed-Phase HPLC: This is the most common mode of HPLC and would be applicable to this compound. Separation would occur on a non-polar stationary phase (e.g., C18) with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water.
Detection: Direct detection of this compound by UV spectrophotometry may have limited sensitivity, as the aldehyde n→π* transition results in a weak absorption. For trace-level analysis, pre-column derivatization with a UV-active or fluorescent labeling agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a common strategy to enhance detection. nih.govresearchgate.netwaters.com This approach converts the aldehyde into a stable, highly responsive hydrazone derivative, significantly lowering the limit of detection. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that can be used for the separation and qualitative identification of compounds. In the context of this compound, TLC could theoretically be employed to assess purity, monitor reaction progress, or as a preliminary step before more sophisticated analyses.
A hypothetical TLC method for this compound would involve spotting a solution of the compound onto a stationary phase, typically a silica (B1680970) gel plate. The plate would then be developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the polar nature of the aldehyde group and the presence of chlorine atoms, a mobile phase of intermediate polarity would likely be required for optimal separation.
Visualization of the compound on the TLC plate would be necessary as this compound is colorless. This could be achieved by using a UV lamp if the compound is UV-active, or by staining the plate with a chemical reagent that reacts with the aldehyde functionality, such as potassium permanganate (B83412) or a 2,4-dinitrophenylhydrazine (DNPH) solution, which would yield a colored spot. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property under specific TLC conditions.
Interactive Data Table: Hypothetical TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Detection Method | UV light (254 nm) or chemical stain (e.g., Potassium Permanganate) |
| Expected Rf Value | Dependent on the specific mobile phase composition |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for this compound.
Advanced Hyphenated Techniques for Trace Analysis and Complex Matrices
For the sensitive and selective analysis of this compound, particularly at trace levels or in complex environmental or biological matrices, advanced hyphenated techniques would be indispensable. These techniques combine the separation power of chromatography with the detection capabilities of spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for the analysis of the volatile compound this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for definitive identification. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) could also be a viable technique, particularly if derivatization is employed to improve the chromatographic behavior and ionization efficiency of this compound. For instance, derivatization with DNPH would yield a stable derivative that can be readily analyzed by reverse-phase LC-MS. The mass spectrometer would provide molecular weight information and structural details of the derivative.
Other hyphenated techniques such as Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) could provide complementary information on the functional groups present in the molecule. For trace analysis in highly complex samples, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) would offer superior separation and identification capabilities.
Interactive Data Table: Potential Advanced Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Potential Application |
| GC-MS | Volatility and column interaction | Mass-to-charge ratio of ions | Identification and quantification in various matrices |
| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ions | Analysis of derivatized compound, suitable for less volatile matrices |
| GC-FTIR | Volatility and column interaction | Infrared absorption | Functional group identification |
| GCxGC-MS | Comprehensive two-dimensional gas chromatography | Mass-to-charge ratio of ions | Analysis of trace levels in highly complex matrices |
Note: This table outlines potential techniques based on the chemical properties of this compound, as specific application data is not available.
Computational and Theoretical Chemistry Studies of 2,2,3 Trichloropropanal
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations provide a microscopic view of the electronic environment of 2,2,3-trichloropropanal, offering a foundational understanding of its intrinsic stability and electronic properties. These ab initio methods solve quantum mechanical equations to model the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govhust.edu.vn It is favored for its balance of accuracy and computational cost, making it suitable for studying complex molecules like this compound. nih.gov DFT applications for this compound typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Using hybrid functionals such as B3LYP with a comprehensive basis set like 6-311++G(d,p), researchers can calculate various electronic properties. nepjol.inforesearchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles that define the molecule's ground state geometry. Furthermore, DFT is employed to compute energies, electronic distribution, and molecular orbitals, which are essential for assessing the molecule's stability and potential reaction sites. nepjol.infomdpi.com Studies on analogous compounds like trichloroacetaldehyde show that DFT can accurately predict properties such as optimization energy and molecular electrostatic potential, indicating regions susceptible to nucleophilic or electrophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pearson.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. pearson.com For this compound, FMO analysis helps predict its reactivity towards other chemical species. Computational studies on the similar molecule trichloroacetaldehyde have determined a HOMO-LUMO gap of approximately 5.99 eV, suggesting significant stability. nepjol.inforesearchgate.net This analysis also identifies global reactivity parameters that further characterize the molecule's chemical behavior. nepjol.info
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.46 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -2.47 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.99 eV | Indicates chemical reactivity and kinetic stability. |
| Hardness (η) | 2.99 eV | Measures resistance to change in electron distribution. |
| Softness (S) | 0.33 eV⁻¹ | Reciprocal of hardness; indicates ease of electronic change. |
| Electronegativity (χ) | 5.47 eV | Measures the power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | 5.00 eV | Measures the propensity of a species to accept electrons. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.goved.ac.uk For this compound, MD simulations provide critical insights into its conformational flexibility. By simulating the molecule's behavior in a given environment, such as in a solvent, researchers can map its potential energy landscape and identify the most stable conformers and the energy barriers between them. nih.gov
This analysis is vital for understanding how the molecule's shape influences its properties and interactions. The simulation tracks the trajectories of atoms, revealing the dynamic processes of bond rotation and folding. nih.gov Identifying the preferred conformations of this compound helps in understanding how it might interact with other molecules, such as biological receptors or chemical reactants, by revealing which reactive groups are most accessible. ed.ac.uk
Prediction of Spectroscopic Properties from First Principles
Computational chemistry allows for the prediction of spectroscopic properties from fundamental quantum mechanical principles. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net
By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure or to assign specific vibrational modes to observed spectral bands. For instance, calculations on trichloroacetaldehyde have successfully identified the characteristic stretching frequencies for C-H, C=O, and C-Cl bonds. nepjol.inforesearchgate.net This predictive capability is invaluable for identifying the compound and understanding its structural features.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretching | 2974 |
| C=O Stretching | 1801 |
| C-H Bending | 1385 |
| C-Cl Stretching | 855, 712 |
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical chemistry provides essential tools for mapping out the pathways of chemical reactions. khanacademy.org By calculating the potential energy surface for a reaction involving this compound, chemists can identify the most likely mechanism. wikipedia.org This involves locating the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. wikipedia.orgunizin.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.netnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured rate or equilibrium constant. researchgate.net
To develop a QSRR model for this compound and related compounds, a set of molecular descriptors would first be calculated. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to molecular shape and size), and topological descriptors (describing atomic connectivity). mdpi.com These descriptors are then used as variables in a regression analysis to build a predictive model for a specific type of reactivity. nih.govmdpi.com QSRR can be a time- and cost-effective method for estimating the reactivity of new or untested compounds based on the properties of known molecules. researchgate.net
Future Research Directions and Emerging Paradigms in 2,2,3 Trichloropropanal Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of chlorinated aldehydes is a cornerstone of organic chemistry, providing key intermediates for a variety of more complex molecules. Future research will likely focus on developing more efficient, selective, and environmentally benign methods for the synthesis of compounds like 2,2,3-trichloropropanal.
Key Research Thrusts:
Organocatalytic α-Chlorination: A significant advancement in the synthesis of α-chloro aldehydes is the use of enamine catalysis. nih.gov This organocatalytic strategy allows for the direct and enantioselective chlorination of aldehydes. nih.gov Future work could adapt these methods for the polychlorination of propanal derivatives, potentially offering a highly controlled route to this compound. The use of readily available and recyclable organocatalysts, such as proline amides or diarylprolinol ethers, would enhance the sustainability of such synthetic routes. organic-chemistry.orgacs.org
Flow Chemistry for Unstable Intermediates: The synthesis of certain chlorinated compounds can involve thermally unstable intermediates. Microreactor technology, or flow chemistry, offers a superior method for controlling reaction parameters and handling such species safely. This approach has been successfully used in the synthesis of other α-chloro aldehydes and could be pivotal in developing a safe and scalable synthesis of this compound. uniba.it
Sustainable Oxidation of Alcohols: Green chemistry principles are driving the development of methods that use less hazardous reagents. Research into the direct conversion of primary and secondary alcohols into α-chloro aldehydes using reagents like trichloroisocyanuric acid, which serves as both an oxidant and a chlorinating agent, represents a promising avenue. organic-chemistry.org Future studies could explore the selective oxidation and chlorination of propanol (B110389) derivatives to yield this compound.
Chemo-enzymatic Cascades: Integrating chemical and enzymatic steps in one-pot cascades is a growing trend in sustainable synthesis. rsc.org For example, alkene cleavage dioxygenases can be used for the enzymatic synthesis of aldehydes from renewable resources. rsc.org A potential future route could involve the biocatalytic functionalization of a propylene (B89431) derivative followed by chemical chlorination.
Exploration of New Catalytic Systems for Targeted Transformations
The aldehyde functional group is highly versatile, and the presence of chlorine atoms in this compound introduces additional reactivity. Future research will undoubtedly focus on leveraging this reactivity through novel catalytic systems to transform this compound into valuable downstream products.
Key Research Thrusts:
Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of α-chloro aldehydes is a significant area of research. nih.gov N-heterocyclic carbenes (NHCs) have been used to catalyze cascade reactions of α-chloro aldehydes to form complex heterocyclic structures like α-pyrones. researchgate.net Applying such catalytic systems to this compound could provide access to a wide range of novel, stereochemically defined molecules.
Photoredox Catalysis: Light-mediated catalysis offers mild conditions for a variety of chemical transformations. The application of photoredox catalysis to chlorinated aldehydes could open up new reaction pathways, such as dehalogenation, cross-coupling, or addition reactions, that are not accessible through traditional thermal methods.
Dual Catalysis Systems: Combining different catalytic modes, such as organocatalysis and metal catalysis, can enable novel transformations. Such systems could be employed for the selective functionalization of this compound at either the aldehyde or one of the chlorinated carbon centers.
Investigation of Uncharted Reactivity Pathways
The unique electronic properties of this compound, arising from the combination of the electron-withdrawing aldehyde group and the chlorine atoms, suggest a rich and largely unexplored reactivity profile.
Key Research Thrusts:
Cascade Reactions: The multiple reactive sites in this compound make it an ideal substrate for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. researchgate.net
Formation of Heterocycles: Chlorinated aldehydes are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Research could explore the reaction of this compound with various nucleophiles to construct novel chlorinated heterocycles.
Reactions with Organometallic Reagents: The reaction of this compound with organometallic reagents could lead to a variety of functionalized products through addition to the carbonyl group or substitution of the chlorine atoms. The regioselectivity of such reactions would be a key area of investigation.
Advanced Studies on Environmental Remediation and Bioremediation Technologies
Chlorinated organic compounds are a significant class of environmental pollutants due to their persistence and toxicity. nih.govbohrium.com While no specific remediation studies for this compound are available, research on other organochlorine compounds provides a roadmap for future investigations. matec-conferences.org
Key Research Thrusts:
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species such as hydroxyl radicals, are effective for the degradation of a wide range of organic pollutants. nih.gov Future studies could investigate the efficacy of AOPs like ozonation, Fenton, and photo-Fenton processes for the degradation of this compound in water and soil. mdpi.com
Reductive Dechlorination: In-situ chemical reduction (ISCR) is a common remediation technology for chlorinated solvents. augustmack.com This process uses reducing agents like zero-valent iron (ZVI) to facilitate the removal of chlorine atoms. augustmack.com The applicability of ISCR for the remediation of this compound would be a valuable area of research.
Bioremediation and Phytoremediation: Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. clu-in.org While organochlorine compounds are often recalcitrant to biodegradation, some microorganisms have been shown to degrade them. nih.govumass.edu Research could focus on identifying or engineering microbes capable of metabolizing this compound. Phytoremediation, the use of plants to clean up contaminated environments, is another sustainable approach that could be explored. nih.gov
Nanoremediation: The use of nanoscale materials for environmental remediation is a rapidly developing field. clu-in.org Nanoparticles, due to their high surface area and reactivity, can be highly effective in degrading pollutants. The application of nanomaterials, such as nano-ZVI, for the remediation of this compound warrants investigation.
| Remediation Technology | Principle | Potential Application for this compound |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive oxygen species to oxidize contaminants. | Degradation in contaminated water and soil. |
| In-Situ Chemical Reduction (ISCR) | Use of reducing agents to remove chlorine atoms. | Treatment of groundwater and soil contamination. |
| Bioremediation | Use of microorganisms to degrade pollutants. | Potential for in-situ or ex-situ treatment of contaminated sites. |
| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | A sustainable approach for large, low-concentration contaminated areas. |
| Nanoremediation | Application of nanoscale materials for contaminant degradation. | Enhanced reactivity and potential for targeted delivery of remedial agents. |
Integration with Materials Science for Functionalized Polymer Synthesis
The aldehyde group is a versatile functional handle for the synthesis and modification of polymers. nih.govresearchgate.net The presence of this group in this compound makes it a potentially valuable monomer or modifying agent in polymer chemistry.
Key Research Thrusts:
Aldehyde-Functionalized Polymers: Polymers with pendant aldehyde groups can be used as platforms for post-polymerization modification, allowing for the introduction of a wide range of functionalities. nih.govacs.org this compound could potentially be incorporated into polymer backbones, with the aldehyde group available for subsequent reactions such as oxime or hydrazone formation. nih.gov
Renewable Polymers from Aldehyde Monomers: There is a strong drive to develop polymers from renewable resources. nih.gov While this compound is not bio-based, research into its polymerization could provide insights into the behavior of functionalized aldehyde monomers.
Smart and Responsive Materials: The reactivity of the aldehyde group can be used to create dynamic and responsive materials. For example, polymers with aldehyde functionalities can be crosslinked through reversible imine bonds, leading to self-healing or stimuli-responsive materials.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. ijpsonline.comniscpr.res.inopenaccessjournals.com The reactivity of the aldehyde group in this compound makes it an excellent scaffold for combinatorial library synthesis. nih.gov
Key Research Thrusts:
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are ideally suited for combinatorial chemistry. The aldehyde group of this compound could participate in MCRs like the Ugi or Passerini reactions to generate diverse libraries of complex molecules.
Parallel Synthesis of Derivatives: Automated parallel synthesis platforms can be used to react this compound with a wide array of building blocks to create large, discrete compound libraries. These libraries can then be screened for biological activity or other desirable properties.
Encoded Libraries: Technologies such as DNA-encoded libraries (DELs) allow for the synthesis and screening of massive numbers of compounds. The aldehyde functionality of this compound could be used to attach it to a DNA tag, enabling its incorporation into a DEL for screening against various biological targets.
| Technology | Principle | Application for this compound |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific property. | Screening of this compound derivatives for biological activity. |
| Combinatorial Chemistry | Simultaneous synthesis of large libraries of compounds. | Creation of diverse libraries of molecules based on the this compound scaffold. |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials. | Efficient generation of complex and diverse derivatives. |
| DNA-Encoded Libraries (DELs) | Synthesis of compound libraries where each molecule is tagged with a unique DNA barcode. | Screening of vast numbers of this compound derivatives against biological targets. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,3-Trichloropropanal, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sequential chlorination of propanal (CH₃CH₂CHO) using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Critical parameters include temperature control (25–60°C), stoichiometric ratios of chlorinating agents, and inert atmospheres to minimize side reactions. For example, introducing Cl₂ gas under controlled flow rates ensures selective substitution at the 2- and 3-positions. Post-synthesis purification via fractional distillation (boiling point ~164–165°C, extrapolated from analogous compounds) is recommended to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound, and what benchmarks should be used?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as chlorine substitution patterns. Infrared (IR) spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹). Calibration with certified reference standards (e.g., 2,4,6-Trichlorophenol for method validation) ensures accuracy. Density (d₄²⁰ ~1.3956) and refractive index (nD²⁰ ~1.4755) measurements provide additional physical property validation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict spectroscopic properties of this compound, and what are the limitations of these models?
- Methodological Answer : DFT with gauge-including atomic orbitals (GIAO) calculates NMR chemical shifts by modeling electron distribution around chlorine and aldehyde groups. Basis sets like 6-311G(d,p) balance computational efficiency and accuracy. However, discrepancies may arise due to solvent effects or relativistic interactions unaccounted for in standard DFT. Experimental validation using deuterated solvents (e.g., CDCl₃) is critical to refine computational parameters .
Q. What systematic approaches resolve contradictions between experimental data and literature on polychlorinated aldehydes’ reactivity?
- Methodological Answer :
- Step 1 : Cross-validate experimental conditions (e.g., reagent purity, temperature) with cited studies to identify procedural divergences.
- Step 2 : Perform sensitivity analyses (e.g., varying Cl₂ concentration) to isolate factors influencing reactivity.
- Step 3 : Compare results against analogous compounds (e.g., 2,2,3-trichlorobutyraldehyde) to contextualize anomalies.
- Step 4 : Use meta-analysis frameworks to statistically aggregate findings from heterogeneous datasets .
Q. How should researchers design a toxicological literature review for this compound, given limited primary data?
- Methodological Answer :
- Database Strategy : Query TOXCENTER, PubMed, and NIH RePORTER using Boolean strings (e.g., "this compound AND toxicity") to capture fragmented data.
- Screening : Prioritize studies on structurally related compounds (e.g., 1,2,3-trichloropropane) to infer toxicity mechanisms.
- Data Extraction : Tabulate endpoints (e.g., LD₅₀, genotoxicity) and apply read-across methodologies to estimate risk profiles.
- Gaps Identification : Highlight missing data (e.g., chronic exposure effects) for future in vitro/in vivo studies .
Methodological Notes
- Synthesis Optimization : Monitor reaction intermediates using thin-layer chromatography (TLC) to track chlorination progression .
- Computational Validation : Benchmark DFT-predicted IR spectra against experimental data to adjust vibrational force constants .
- Toxicological Extrapolation : Use QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic pathways when empirical data are scarce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
